REACTION_CXSMILES
|
C1[O:9][C:8]2[CH:7]=[CH:6][C:5]([C:10]([C:12]([C:14]3[CH:19]=[CH:18][C:17]4[O:20]C[O:22][C:16]=4[CH:15]=3)=[O:13])=[O:11])=[CH:4][C:3]=2[O:2]1.B(Br)(Br)Br.CO>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]([C:10]([C:12]([C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[C:16]([OH:22])[CH:15]=2)=[O:13])=[O:11])[CH:6]=[CH:7][C:8]=1[OH:9]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)C(=O)C(=O)C1=CC2=C(C=C1)OCO2
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
then stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo to a volume of 1 ml
|
Type
|
ADDITION
|
Details
|
this addition and evaporation
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography over silica gel when elution with diethylether in dichloromethane
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1O)C(=O)C(=O)C1=CC(=C(C=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 217 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |